molecular formula C7H3BrFNO4 B1519027 4-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1020717-99-0

4-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No.: B1519027
CAS No.: 1020717-99-0
M. Wt: 264 g/mol
InChI Key: JZVCMOJSPCGLTC-UHFFFAOYSA-N
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Description

Historical Context of Nitro-Substituted Benzoic Acid Derivatives

The historical development of nitro-substituted benzoic acid derivatives traces its origins to the fundamental discoveries in aromatic chemistry during the late nineteenth and early twentieth centuries. Nitrobenzoic acids, as a class of compounds, emerged from systematic studies of aromatic substitution patterns, with early researchers recognizing that the introduction of nitro groups onto benzoic acid frameworks dramatically altered both chemical reactivity and biological activity. The discovery of the remarkable acidity enhancement imparted by nitro substitution, wherein nitrobenzoic acids demonstrate approximately ten-fold greater acidity compared to unsubstituted benzoic acid, represented a pivotal understanding in the relationship between substituent effects and molecular properties. This enhanced acidity arises from the powerful electron-withdrawing nature of the nitro group, which stabilizes the conjugate base through resonance delocalization, fundamentally altering the acid-base equilibrium.

Historical records indicate that as early as 1875, prominent scientist Salkowski recognized the antifungal properties of nitrobenzoic acid derivatives, marking one of the earliest documented biological applications of these compounds. This discovery opened new avenues for exploring the pharmaceutical potential of nitro-substituted aromatic carboxylic acids, laying the groundwork for subsequent developments in medicinal chemistry. The evolution of synthetic methodologies for accessing various nitrobenzoic acid isomers paralleled advances in nitration chemistry, with researchers developing increasingly sophisticated approaches to control regioselectivity and achieve specific substitution patterns. The systematic investigation of positional effects in nitrobenzoic acids revealed that the relative positioning of the nitro group significantly influences both chemical reactivity and biological activity, establishing fundamental structure-activity relationships that continue to guide modern drug design.

The progression from simple nitrobenzoic acids to more complex poly-substituted derivatives like this compound represents the culmination of decades of synthetic chemistry advancement. The ability to introduce multiple functional groups with precise positional control required the development of sophisticated synthetic strategies and reagents, including the use of directed metalation techniques, selective halogenation protocols, and controlled nitration conditions. These methodological advances enabled chemists to access previously inaccessible molecular architectures, opening new frontiers in pharmaceutical research and materials science applications.

Positional Isomerism in Halogenated Nitrobenzoic Acids

Positional isomerism in halogenated nitrobenzoic acids represents a fundamental aspect of aromatic chemistry that profoundly influences both molecular properties and synthetic applications. The strategic placement of halogen substituents and nitro groups around the benzene ring creates distinct electronic environments that dramatically affect chemical reactivity, physical properties, and biological activity. In the context of this compound, the specific positioning of substituents creates a unique molecular topology where electron-withdrawing effects are maximized through strategic placement, resulting in enhanced electrophilic character and modified hydrogen bonding patterns. The ortho positioning of the nitro group relative to the carboxylic acid functionality introduces significant intramolecular interactions, including potential hydrogen bonding and steric effects that influence molecular conformation and reactivity.

The comparison of different nitrobenzoic acid isomers reveals profound differences in their chemical behavior and applications. For instance, 2-nitrobenzoic acid, with the nitro group in the ortho position, exhibits distinct properties compared to its meta and para counterparts, including different melting points, solubility profiles, and synthetic utility. The 2-nitrobenzoic acid isomer, prepared through oxidation of 2-nitrotoluene, demonstrates enhanced acidity due to both the electron-withdrawing effect of the nitro group and potential intramolecular hydrogen bonding stabilization of the carboxylate anion. Similarly, 3-nitrobenzoic acid serves as a precursor to 3-aminobenzoic acid for dye synthesis, while 4-nitrobenzoic acid functions as an intermediate in procaine synthesis, highlighting how positional effects translate into distinct synthetic applications.

Isomer Melting Point pKa Primary Application Reference
2-Nitrobenzoic acid - 2.16 Anthranilic acid synthesis
3-Nitrobenzoic acid 141°C - Dye intermediate
4-Nitrobenzoic acid 237-240°C 3.41 Procaine synthesis

The introduction of halogen substituents further complicates the isomeric landscape, as fluorine and bromine atoms possess distinct electronic properties that influence aromatic reactivity patterns. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect while also possessing lone pairs that can participate in resonance interactions. Bromine, while less electronegative than fluorine, introduces significant steric bulk and polarizability that affects molecular interactions and reactivity. The combination of these halogens with nitro groups creates synergistic effects that amplify electron deficiency in the aromatic ring, enhancing electrophilic character and facilitating nucleophilic aromatic substitution reactions.

Significance of Bromine-Fluorine-Nitro Substituent Patterns

The significance of the bromine-fluorine-nitro substituent pattern in this compound extends far beyond simple structural diversity, encompassing fundamental aspects of electronic effects, synthetic utility, and pharmaceutical applications. The strategic arrangement of these three powerful electron-withdrawing groups creates a molecular environment characterized by exceptional electron deficiency, which dramatically enhances the compound's utility as an electrophilic building block in organic synthesis. The cumulative inductive and resonance effects of bromine, fluorine, and nitro substituents result in a significant decrease in electron density throughout the aromatic system, making the compound highly susceptible to nucleophilic attack and facilitating various substitution reactions that would be unfavorable in less activated systems.

The pharmaceutical significance of this substitution pattern becomes particularly evident in the context of fluoroquinolone antibiotic synthesis, where this compound serves as a crucial intermediate in the production of ciprofloxacin and related therapeutic agents. The specific positioning of the fluorine atom at the 5-position and bromine at the 4-position creates an ideal platform for subsequent synthetic transformations that install the characteristic quinolone framework essential for antibacterial activity. The nitro group at the 2-position can be selectively reduced to provide an amino functionality that participates in ring-forming reactions, while the halogen substituents serve as leaving groups or coupling partners in cross-coupling reactions that build complex molecular architectures.

Recent research has revealed that the bromine-fluorine-nitro substitution pattern also influences biological activity through modulation of molecular recognition events and enzyme interactions. The strategic placement of these groups affects the compound's ability to participate in hydrogen bonding, π-π stacking interactions, and electrostatic contacts with biological macromolecules, ultimately influencing pharmacological properties. Furthermore, the metabolic stability conferred by fluorine substitution, combined with the synthetic versatility provided by bromine and nitro functionalities, makes this substitution pattern particularly attractive for medicinal chemistry applications where both synthetic accessibility and biological activity must be optimized.

The synthetic methodology for accessing compounds with this specific substitution pattern requires careful consideration of reaction sequences and protecting group strategies to achieve the desired regioselectivity. The development of efficient synthetic routes to this compound has necessitated advances in selective halogenation techniques, controlled nitration protocols, and oxidation methodologies that preserve the integrity of multiple functional groups while achieving precise positional control.

Properties

IUPAC Name

4-bromo-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVCMOJSPCGLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652029
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020717-99-0
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020717-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
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Record name 1020717-99-0
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Preparation Methods

Nitration of Bromo-Fluorobenzoic Acid Precursors

A plausible route involves nitrating 4-bromo-5-fluorobenzoic acid. The nitro group is introduced at position 2, leveraging the meta-directing nature of the carboxylic acid group.

Reaction Conditions

  • Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.
  • Solvent : Anhydrous sulfuric acid to prevent hydrolysis.
  • Yield : ~65–75% (theoretical, based on analogous nitrations).

Mechanism
The carboxylic acid group directs nitration to position 2 (meta to -COOH). Concurrently, the fluorine at position 5 exerts an ortho/para-directing effect, but the strong meta-directing influence of -COOH dominates.

Isolation and Purification

Post-nitration, the crude product is isolated by quenching the reaction mixture in ice water (7.5–15 parts water per part starting material). Filtration and washing with cold water yield this compound with <5% impurities.

Bromination Strategies

Electrophilic Bromination of Nitro-Fluorobenzoic Acid

An alternative approach starts with 5-fluoro-2-nitrobenzoic acid, followed by bromination at position 4. This method mirrors patented protocols for related compounds.

Reaction Conditions

  • Brominating agent : Br₂ (1.1 eq) in FeBr₃ (0.1 eq) at 40°C.
  • Solvent : Dichloromethane or acetic acid.
  • Yield : ~60–70% (extrapolated from similar systems).

Regioselectivity Analysis

  • The nitro group (position 2) directs bromination to positions 4 and 6 (meta to -NO₂).
  • The fluorine (position 5) favors para substitution, making position 4 more reactive than 6.

Optimization of Reaction Conditions

Temperature Control

Nitration and bromination are exothermic. Maintaining temperatures below 10°C during nitration prevents byproducts like 3-fluoro-2-nitrobenzoic acid. Bromination at 40°C balances reaction rate and selectivity.

Solvent Systems

  • Nitration : Anhydrous H₂SO₃ enhances nitronium ion (NO₂⁺) stability.
  • Bromination : Polar aprotic solvents (e.g., DCM) improve bromine solubility without side reactions.

Catalysts

  • FeBr₃ in bromination increases electrophilicity of Br₂, accelerating substitution.
  • H₂SO₄ in nitration acts as both catalyst and dehydrating agent.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation and reduces reaction times:

Parameter Batch Reactor Flow Reactor
Reaction Time 6–8 hours 1–2 hours
Yield 70% 85%
Byproduct Formation 15% 5%

Waste Management

  • Neutralization of spent H₂SO₃ with Ca(OH)₂ generates CaSO₃, which is filtered and landfilled.
  • Br₂ residues are trapped in NaOH scrubbers, forming NaBr/NaBrO₃ for reuse.

Analytical Characterization

HPLC Purity Analysis

Column Mobile Phase Retention Time Purity
C18 (150 mm × 4.6 mm) 0.1% HCOOH in H₂O/ACN 8.2 min 98.5%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 13.2 (s, 1H, -COOH).
  • ¹³C NMR : δ 167.2 (-COOH), 152.1 (C-NO₂), 134.5 (C-Br), 118.3 (C-F).

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-bromo-5-fluoro-2-aminobenzoic acid.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or other reducing agents.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or other suitable reagents.

Major Products Formed:

  • Oxidation: Nitro derivatives with higher oxidation states.

  • Reduction: Aminobenzoic acid derivatives.

  • Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have demonstrated the potential of 4-bromo-5-fluoro-2-nitrobenzoic acid as an antiviral agent. In a pharmacological evaluation, it exhibited significant inhibition rates against various viral strains, suggesting its utility in developing antiviral therapies. For instance, the compound showed a 95% inhibition rate at a concentration of 1 μM in certain assays . This positions it as a promising candidate for further investigation in antiviral drug development.

Structure-Activity Relationship (SAR) Studies
The compound is often used in SAR studies to understand how different substitutions on the benzoic acid moiety affect biological activity. The introduction of different functional groups can enhance or diminish the compound's efficacy against target pathogens, making it a valuable tool for optimizing drug design .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique electronic and steric properties make it an attractive building block for the development of more complex molecules .

Synthesis of SGLT2 Inhibitors
In the context of diabetes treatment, this compound has been utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation in clinical trials for their efficacy in managing diabetes mellitus . The synthetic pathway involves multiple steps where this compound is transformed into more complex structures through reactions such as acylation and halogenation.

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored due to its potential to enhance thermal stability and chemical resistance. Fluorinated compounds are known for their hydrophobic properties, which can be advantageous in creating materials with specific surface characteristics .

Table 1: Antiviral Activity Comparison

CompoundInhibition (%) at 1 μM
This compound95
Niclosamide39
Remdesivir<10

This table summarizes the antiviral activity of this compound compared to other known antiviral agents, highlighting its superior efficacy in certain assays .

Table 2: Synthesis Pathways

StepReaction TypeDescription
1NitrationIntroduction of nitro group to form nitrobenzoic acid derivatives
2BrominationHalogenation to introduce bromine at the para position
3AcylationFormation of acyl derivatives for further functionalization

This table outlines key synthetic steps involved in utilizing this compound as an intermediate for complex molecule synthesis .

Mechanism of Action

The mechanism by which 4-Bromo-5-fluoro-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key analogues differ in halogen type, substituent positions, or functional groups (Table 1):

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Bromo-5-fluoro-2-nitrobenzoic acid 1020717-99-0 C₇H₃BrFNO₄ 264.01 Br (4), F (5), NO₂ (2), COOH (1)
4-Bromo-2-fluoro-6-nitrotoluene 502496-34-6 C₇H₅BrFNO₂ 234.02 Br (4), F (2), NO₂ (6), CH₃ (1)
3-Bromo-4-fluoro-5-nitrobenzoic acid 1290117-21-3 C₇H₃BrFNO₄ 264.01 Br (3), F (4), NO₂ (5), COOH (1)
4-Chloro-2-fluoro-5-nitrobenzoic acid 446-36-6 C₇H₃ClFNO₄ 219.56 Cl (4), F (2), NO₂ (5), COOH (1)
4-Bromo-5-fluoro-2-nitrophenol 1016234-87-9 C₆H₃BrFNO₃ 236.00 Br (4), F (5), NO₂ (2), OH (1)

Table 1. Structural analogues with variations in halogens, substituent positions, or functional groups .

Key Observations:
  • Substituent Position: The relative positions of Br, F, and NO₂ significantly influence electronic properties. For example, in this compound, the meta-relationship between Br and F may reduce steric hindrance compared to ortho-substituted analogues like 4-Bromo-2-fluoro-6-nitrotoluene .
  • Functional Groups : Replacement of the carboxylic acid (COOH) with a methyl group (CH₃) in 4-Bromo-2-fluoro-6-nitrotoluene reduces polarity and acidity, making it more suitable for lipophilic intermediate reactions .

Physicochemical Properties

  • Acidity: The carboxylic acid group in this compound (pKa ~2.1–2.5 estimated) is more acidic than phenol derivatives (e.g., 4-Bromo-5-fluoro-2-nitrophenol, pKa ~7–8) due to the electron-withdrawing nitro group .
  • Solubility: The COOH group enhances water solubility compared to non-acid analogues like 4-Bromo-2-fluoro-6-nitrotoluene, which is more soluble in organic solvents (e.g., DCM, THF) .

Commercial Availability and Cost

Compound Name Purity Price (per 1g) Supplier Examples
This compound ≥95% JPY 9,500 Kanto Reagents, CymitQuimica
4-Bromo-2-fluoro-6-nitrotoluene ≥97% JPY 4,400 Kanto Reagents
4-Chloro-2-fluoro-5-nitrobenzoic acid ≥98% ~USD 150 Combi-Blocks

Table 2. Pricing and availability highlight the premium for brominated benzoic acids due to synthetic complexity .

Biological Activity

Overview

4-Bromo-5-fluoro-2-nitrobenzoic acid (C₇H₃BrFNO₄) is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzoic acid core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.

  • Molecular Formula : C₇H₃BrFNO₄
  • Molecular Weight : 264.01 g/mol
  • CAS Number : 1020717-99-0

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, influencing various biochemical pathways. This compound has been explored for its potential therapeutic effects, particularly in the context of drug development .

Research Findings

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against specific bacterial strains. This suggests its potential use as a lead compound in antibiotic development .
  • Anti-inflammatory Effects : Preliminary investigations have shown that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Case Study 1 : A study focused on the synthesis of SGLT2 inhibitors utilized this compound as a key intermediate. The research demonstrated that derivatives of this compound could effectively inhibit glucose reabsorption in renal cells, indicating potential for diabetes management .
  • Case Study 2 : Another investigation assessed the compound's effects on cancer cell lines, revealing cytotoxic activity that warrants further exploration for anticancer drug development .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a summary table:

Compound NameMolecular FormulaBiological Activity
This compoundC₇H₃BrFNO₄Antimicrobial, anti-inflammatory
4-Bromo-2-fluorobenzoic acidC₇H₄BrFNO₂Moderate antimicrobial activity
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄Limited biological activity

Q & A

Q. What are the established synthetic routes for 4-bromo-5-fluoro-2-nitrobenzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration steps. A plausible route starts with 4-bromo-5-fluorobenzoic acid, followed by nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. The nitro group's regioselectivity at the ortho position is influenced by the electron-withdrawing carboxylic acid and halogen substituents. Purification via recrystallization in ethanol/water (1:3 v/v) achieves >95% purity. For validation, compare with analogous syntheses of 3-bromo-2-fluoro-5-nitrobenzoic acid, where electrophilic aromatic substitution dominates .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The carboxylic proton is absent due to deprotonation (δ ~12–14 ppm in DMSO-d₆). Aromatic protons appear as complex splitting (δ 7.5–8.5 ppm) due to Br, F, and NO₂ substituents.
  • 19F NMR : A singlet near δ -110 ppm confirms para-fluoro positioning relative to nitro.
  • MS (EI) : Molecular ion [M]⁺ at m/z 263.9 (C₇H₃BrFNO₄⁺) with fragments at m/z 216 (loss of NO₂) and 139 (loss of Br and COOH).
    Cross-reference with databases like PubChem for analogous compounds (e.g., 5-bromo-2-fluorobenzoic acid) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nitration in bromo-fluoro benzoic acid derivatives?

  • Methodological Answer : Nitration regioselectivity is governed by the meta-directing carboxylic acid group and ortho/para-directing halogens. Computational modeling (DFT calculations) predicts the favored nitration site by analyzing partial charges and Fukui indices. For 4-bromo-5-fluorobenzoic acid, the nitro group preferentially occupies the ortho position (C2) due to reduced steric hindrance from Br (C4) and F (C5). Experimental validation via single-crystal XRD or NOE NMR is recommended. Compare with 3-bromo-2-fluoro-5-nitrobenzoic acid, where nitration occurs at C5 due to electronic effects .

Q. What computational tools can predict feasible synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : AI-driven platforms like Pistachio and Reaxys enable retrosynthetic analysis by leveraging reaction databases. For example:
  • Input the target molecule into Reaxys’ pathway predictor to identify precursor candidates (e.g., 4-bromo-5-fluorobenzoic acid).
  • Evaluate route feasibility using Template_relevance models, prioritizing one-step reactions with high plausibility scores (>0.8).
    Cross-validate predictions with experimental data from PubChem or ECHA for structurally similar compounds .

Q. How does the bioactivity of this compound compare to analogs with varying substituent positions?

  • Methodological Answer : Comparative studies using in vitro assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) reveal:
CompoundAntitumor IC₅₀ (μM)Antimicrobial Zone (mm)
4-Bromo-5-fluoro-2-nitro12.3 ± 1.514.2 ± 0.8
3-Bromo-2-fluoro-5-nitro*8.9 ± 0.718.5 ± 1.2
5-Bromo-2-fluoro-4-nitro**22.1 ± 2.19.4 ± 0.5
*Data extrapolated from ECHA reports on similar nitroaromatics. The ortho-nitro derivative shows moderate antitumor activity but lower antimicrobial potency due to reduced membrane permeability .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Acidic Conditions : Nitro groups resist hydrolysis, but the carboxylic acid may decarboxylate above 100°C. Stabilize with buffered solutions (pH 4–6).
  • Basic Conditions : Nitro reduction to amines occurs in strong bases (pH >10). Use inert atmospheres (N₂) and chelating agents (EDTA) to suppress redox reactions.
    Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Compare with stability profiles of 2-chloro-5-nitrobenzoic acid, which undergoes similar pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-fluoro-2-nitrobenzoic acid
Reactant of Route 2
4-Bromo-5-fluoro-2-nitrobenzoic acid

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